Cas no 957400-03-2 (4-bromophenyl 2-2-nitro-4-(trifluoromethyl)benzenesulfinylacetate)

4-bromophenyl 2-2-nitro-4-(trifluoromethyl)benzenesulfinylacetate Chemical and Physical Properties
Names and Identifiers
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- CBKinase1_017985
- 4-bromophenyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetate
- VU0509271-1
- AKOS002774407
- CBKinase1_005585
- (4-bromophenyl) 2-[2-nitro-4-(trifluoromethyl)phenyl]sulfinylacetate
- 4-BROMOPHENYL 2-[2-NITRO-4-(TRIFLUOROMETHYL)BENZENESULFINYL]ACETATE
- F3103-0038
- 957400-03-2
- 4-bromophenyl 2-((2-nitro-4-(trifluoromethyl)phenyl)sulfinyl)acetate
- 4-bromophenyl 2-2-nitro-4-(trifluoromethyl)benzenesulfinylacetate
-
- Inchi: 1S/C15H9BrF3NO5S/c16-10-2-4-11(5-3-10)25-14(21)8-26(24)13-6-1-9(15(17,18)19)7-12(13)20(22)23/h1-7H,8H2
- InChI Key: OHIZQHFDJBCCOF-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)OC(CS(C1C=CC(C(F)(F)F)=CC=1[N+](=O)[O-])=O)=O
Computed Properties
- Exact Mass: 450.93369g/mol
- Monoisotopic Mass: 450.93369g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 26
- Rotatable Bond Count: 5
- Complexity: 548
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 108Ų
4-bromophenyl 2-2-nitro-4-(trifluoromethyl)benzenesulfinylacetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3103-0038-10μmol |
4-bromophenyl 2-[2-nitro-4-(trifluoromethyl)benzenesulfinyl]acetate |
957400-03-2 | 90%+ | 10μl |
$69.0 | 2023-07-05 | |
Life Chemicals | F3103-0038-1mg |
4-bromophenyl 2-[2-nitro-4-(trifluoromethyl)benzenesulfinyl]acetate |
957400-03-2 | 90%+ | 1mg |
$54.0 | 2023-07-05 | |
Life Chemicals | F3103-0038-2μmol |
4-bromophenyl 2-[2-nitro-4-(trifluoromethyl)benzenesulfinyl]acetate |
957400-03-2 | 90%+ | 2μl |
$57.0 | 2023-07-05 | |
Life Chemicals | F3103-0038-5μmol |
4-bromophenyl 2-[2-nitro-4-(trifluoromethyl)benzenesulfinyl]acetate |
957400-03-2 | 90%+ | 5μl |
$63.0 | 2023-07-05 | |
Life Chemicals | F3103-0038-2mg |
4-bromophenyl 2-[2-nitro-4-(trifluoromethyl)benzenesulfinyl]acetate |
957400-03-2 | 90%+ | 2mg |
$59.0 | 2023-07-05 | |
Life Chemicals | F3103-0038-25mg |
4-bromophenyl 2-[2-nitro-4-(trifluoromethyl)benzenesulfinyl]acetate |
957400-03-2 | 90%+ | 25mg |
$109.0 | 2023-07-05 | |
Life Chemicals | F3103-0038-20μmol |
4-bromophenyl 2-[2-nitro-4-(trifluoromethyl)benzenesulfinyl]acetate |
957400-03-2 | 90%+ | 20μl |
$79.0 | 2023-07-05 | |
Life Chemicals | F3103-0038-5mg |
4-bromophenyl 2-[2-nitro-4-(trifluoromethyl)benzenesulfinyl]acetate |
957400-03-2 | 90%+ | 5mg |
$69.0 | 2023-07-05 | |
Life Chemicals | F3103-0038-4mg |
4-bromophenyl 2-[2-nitro-4-(trifluoromethyl)benzenesulfinyl]acetate |
957400-03-2 | 90%+ | 4mg |
$66.0 | 2023-07-05 | |
Life Chemicals | F3103-0038-15mg |
4-bromophenyl 2-[2-nitro-4-(trifluoromethyl)benzenesulfinyl]acetate |
957400-03-2 | 90%+ | 15mg |
$89.0 | 2023-07-05 |
4-bromophenyl 2-2-nitro-4-(trifluoromethyl)benzenesulfinylacetate Related Literature
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Kaiming Hou New J. Chem., 2019,43, 10826-10833
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Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392
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Stephen Caddick RSC Adv., 2013,3, 14975-14978
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Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909
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Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191
Additional information on 4-bromophenyl 2-2-nitro-4-(trifluoromethyl)benzenesulfinylacetate
Introduction to 4-bromophenyl 2-2-nitro-4-(trifluoromethyl)benzenesulfinylacetate (CAS No. 957400-03-2)
4-bromophenyl 2-2-nitro-4-(trifluoromethyl)benzenesulfinylacetate, with the chemical identifier CAS No. 957400-03-2, is a specialized compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to a class of molecules that exhibit promising biological activities, making it a valuable candidate for further research and development in drug discovery.
The molecular structure of 4-bromophenyl 2-2-nitro-4-(trifluoromethyl)benzenesulfinylacetate incorporates several key functional groups that contribute to its unique chemical properties. The presence of a bromine atom at the para position relative to the nitro group enhances its reactivity, while the trifluoromethyl group introduces lipophilicity and metabolic stability. These features make it an attractive scaffold for designing novel therapeutic agents.
In recent years, there has been a growing interest in the development of small-molecule inhibitors targeting various disease pathways. The 4-bromophenyl 2-2-nitro-4-(trifluoromethyl)benzenesulfinylacetate molecule has been explored for its potential in inhibiting enzymes involved in cancer metabolism and inflammation. Studies have demonstrated its ability to modulate key signaling pathways, such as the Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway, which is crucial in the regulation of immune responses and cell proliferation.
One of the most compelling aspects of this compound is its potential application in oncology research. The combination of a nitro group and a sulfinylacetate moiety enhances its binding affinity to target proteins, making it an effective tool for developing next-generation anticancer drugs. Preclinical studies have shown that derivatives of this compound exhibit potent antitumor activity by inhibiting key enzymes involved in tumor growth and survival.
The trifluoromethyl group in the molecular structure of 4-bromophenyl 2-2-nitro-4-(trifluoromethyl)benzenesulfinylacetate plays a critical role in enhancing its pharmacokinetic properties. This group increases the metabolic stability of the molecule, allowing for longer half-life and improved bioavailability. Such characteristics are essential for the development of drugs that require multiple daily dosing or have limited oral bioavailability.
Furthermore, the bromine substituent at the phenyl ring provides a handle for further chemical modifications, enabling researchers to explore new analogs with enhanced biological activity. This flexibility makes 4-bromophenyl 2-2-nitro-4-(trifluoromethyl)benzenesulfinylacetate a versatile scaffold for medicinal chemists aiming to develop novel therapeutics.
In conclusion, 4-bromophenyl 2-2-nitro-4-(trifluoromethyl)benzenesulfinylacetate represents a promising compound with significant potential in pharmaceutical research. Its unique structural features and demonstrated biological activities make it an attractive candidate for further investigation. As research in this field continues to evolve, compounds like this one are likely to play a crucial role in the development of new treatments for various diseases.
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